molecular formula C11H11ClN2OS B2571037 1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride CAS No. 477762-15-5

1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride

Cat. No.: B2571037
CAS No.: 477762-15-5
M. Wt: 254.73
InChI Key: CLSVDNCZAWBUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride involves multiple steps. Initially, compounds such as 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone and 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone react with various aromatic aldehydes . These reactions occur under specific conditions, leading to the formation of intermediate products, which subsequently undergo multistep reactions to produce the final compound . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

    Nucleophilic Reactions: The thiazole ring has many reactive positions where nucleophilic reactions may take place.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used to study biochemical pathways and enzyme interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride involves its interaction with molecular targets and pathways within biological systems. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors . This compound’s effects are mediated through its ability to interact with specific molecular targets, leading to various physiological responses.

Comparison with Similar Compounds

1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride can be compared with other similar compounds, such as:

  • 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone
  • 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone

These compounds share similar structural features but may differ in their specific chemical properties and biological activities

Properties

IUPAC Name

1-(4-methyl-2-pyridin-1-ium-4-yl-1,3-thiazol-5-yl)ethanone;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS.ClH/c1-7-10(8(2)14)15-11(13-7)9-3-5-12-6-4-9;/h3-6H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLMIMSQGLOWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=[NH+]C=C2)C(=O)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.